molecular formula C14H18N4 B1472861 (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098127-39-8

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1472861
CAS No.: 2098127-39-8
M. Wt: 242.32 g/mol
InChI Key: DHHMIXJJFHCXFS-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a specialized pyrazole-derived chemical compound with significant potential in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a cyclopentyl group, a pyridinyl substituent, and an aminomethyl-functionalized pyrazole core, making it a valuable scaffold for pharmaceutical development . The compound's structural architecture is particularly valuable for designing kinase inhibitors and molecular therapeutics, with similar pyrazolyl compounds demonstrating applications in oncology research and targeted therapy development . Related chemical structures have shown promise in the synthesis of advanced pharmaceutical compounds including CDK inhibitors such as Ribociclib, highlighting the research significance of this chemical class . The presence of both pyridine and primary amine functionalities provides versatile handles for further chemical modification and derivatization, enabling researchers to create diverse compound libraries for structure-activity relationship studies . This product is offered exclusively for research purposes in pharmaceutical development, chemical biology, and investigational applications. It is supplied with comprehensive characterization data and is strictly intended for laboratory use by qualified professionals. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHMIXJJFHCXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine , with the molecular formula C14H18N4C_{14}H_{18}N_{4} and a molecular weight of 242.32 g/mol, is part of a class of pyrazole derivatives that have garnered interest for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
CAS Number2098127-39-8
PurityTypically ≥ 95%

Research indicates that this compound exhibits significant activity as a modulator of various biological pathways . It is particularly noted for its interaction with receptors involved in neurotransmission and cell signaling .

  • Receptor Interaction : The compound has been identified as an antagonist for certain types of receptors, which may contribute to its therapeutic effects in conditions such as cancer and neurological disorders .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the viability of cancer cell lines, such as MDA-MB-231, by inducing apoptosis and reducing tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • The pyrazole ring is critical for receptor binding.
  • Substituents on the pyridine and cyclopentane moieties influence the compound's potency and selectivity .

Antitumor Effects

A notable study focused on the compound's effects on triple-negative breast cancer cells. The results indicated:

  • In vitro assays showed a 55% reduction in cell viability at a concentration of 10 μM over three days.
  • In vivo studies using xenograft models demonstrated significant tumor size reduction when administered at 20 mg/kg daily .

Neuropharmacological Studies

Another area of research has involved examining the neuropharmacological effects:

  • The compound has shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.
  • Specific receptor antagonism was linked to improved behavioral outcomes in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are compared based on substituents, molecular properties, and reported applications:

Compound Name Substituents (N1/C3) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
(1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine Cyclopentyl / Pyridin-2-yl C₁₄H₁₈N₄ 242.32 High lipophilicity; potential kinase inhibitor scaffold
(1-(2-Methoxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine 2-Methoxyethyl / Pyridin-2-yl C₁₂H₁₆N₄O 232.28 Enhanced solubility due to methoxy group; used in ligand design for metalloenzymes
(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Cyclopentyl / Thiophen-3-yl C₁₃H₁₇N₃S 247.36 Thiophene enhances electron-rich character; explored in antibacterial assays
5-Phenyl-1H-pyrazole-3-methanamine H (unsubstituted) / Phenyl C₁₀H₁₁N₃ 173.21 Simpler structure; limited solubility but high aromaticity for receptor binding
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Ethyl / H C₇H₁₃N₃ 139.20 Small alkyl groups reduce steric hindrance; used in fragment-based drug discovery

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The cyclopentyl group in the target compound increases logP compared to ethyl or methoxyethyl substituents .
  • Thiophen-3-yl (logP ~2.1) vs. pyridin-2-yl (logP ~1.8) alters electron distribution, affecting binding to hydrophobic pockets .

Bioactivity Trends :

  • Pyridin-2-yl-containing compounds (e.g., target compound) show stronger interactions with kinase ATP-binding sites than phenyl or thiophenyl analogues .
  • Methanamine derivatives with bulkier N1 substituents (e.g., cyclopentyl) exhibit longer metabolic half-lives in preclinical models .

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving cyclopentylamine coupling and pyrazole ring formation, whereas simpler analogues (e.g., 5-phenyl derivative) are synthesized in fewer steps .

Preparation Methods

Formation of Pyrazole Core

The pyrazole ring is commonly synthesized by reacting hydrazine hydrate with a suitable 1,3-diketone or β-ketoester under acidic or neutral conditions. This cyclization forms the 1H-pyrazole nucleus with substituents determined by the diketone structure.

  • Typical conditions: Acidic medium, reflux for several hours.
  • Example: Reaction of hydrazine hydrate with cyclopentanone derivatives to introduce the cyclopentyl substituent at the N-1 position of pyrazole.

Introduction of Pyridin-2-yl Group

The pyridin-2-yl substituent is introduced at the 3-position of the pyrazole ring through:

  • Cross-coupling reactions: Palladium-catalyzed coupling of pyrazole intermediates bearing halogen substituents with 2-pyridyl boronic acids or halides.
  • Nucleophilic substitution: Using 2-chloropyridine derivatives reacted with pyrazole anions or equivalents.

In patent WO1998022459A1, the preparation of pyridin-2-yl-methylamine derivatives involves multi-step functional group transformations starting from 2-chloro-6-substituted pyridine derivatives, involving protection/deprotection steps and nucleophilic substitutions under controlled conditions.

Introduction of Methanamine Group

The methanamine substituent at the 5-position of the pyrazole ring can be introduced via:

  • Reductive amination: Reaction of pyrazole-5-carbaldehyde derivatives with ammonia or amines, followed by reduction with borane or sodium cyanoborohydride.
  • Nucleophilic substitution: Direct substitution of suitable leaving groups with amine nucleophiles.

The isolation of the final product often involves extraction, washing, drying over magnesium sulfate, filtration, and purification by chromatography or recrystallization.

Detailed Research Findings and Data

A representative synthesis sequence based on the literature and patent data is summarized below:

Step Reaction Description Reagents/Conditions Outcome
1 Protection of pyridine derivative 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine Protects pyridine hydroxyl groups for selective reactions
2 Formation of pyridin-2-yl-pyrazole intermediate Hydrazine hydrate reflux with diketone intermediate in ethanol Pyrazole ring formation with pyridin-2-yl substituent
3 Introduction of methanamine group Reductive amination of pyrazole-5-carbaldehyde with ammonia or amine, reduction with borane-dimethyl sulfide complex in THF at 0-60 °C Formation of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
4 Work-up and purification Extraction with ethyl acetate, washing with water, drying over MgSO4, filtration, evaporation under reduced pressure, chromatography Isolation of pure target compound

Analytical and Purification Techniques

  • Extraction: Acidic aqueous phases neutralized with sodium hydroxide, followed by extraction with ethyl acetate.
  • Drying: Organic layers dried over magnesium sulfate to remove residual water.
  • Filtration and Concentration: Removal of solids and evaporation of solvents under reduced pressure.
  • Chromatography: Silica gel column chromatography using chloroform/methanol mixtures (e.g., 98:2) for purification.
  • Recrystallization: Final purification step to obtain crystalline solid form.

These steps ensure high purity and yield of the target compound.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions
Pyrazole formation Cyclization of hydrazine with diketone Acidic reflux, ethanol solvent
Pyridin-2-yl introduction Cross-coupling or nucleophilic substitution Pd catalyst, toluene, 110 °C, nitrogen atmosphere
Methanamine group introduction Reductive amination Borane-dimethyl sulfide, THF, 0-60 °C
Work-up Extraction, washing, drying NaOH neutralization, ethyl acetate extraction, MgSO4 drying
Purification Chromatography, recrystallization Silica gel, chloroform/methanol eluent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, and how are intermediates characterized?

  • Synthetic Pathways :

  • Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a common method for pyrazole ring formation. For example, cyclopentyl hydrazine can react with a pyridine-substituted enone to form the core structure .

  • Post-cyclization functionalization (e.g., reductive amination or nucleophilic substitution) introduces the methanamine group .

    • Characterization :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm regioselectivity of pyrazole substitution and amine proton integration .

  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

  • FTIR Spectroscopy : Identifies amine (-NH2_2) and pyridinyl C=N stretches (~1600–1650 cm1^{-1}) .

    Key Characterization Data
    Molecular Formula : C14_{14}H19_{19}N5_5
    NMR Shifts : Pyrazole C-H (~6.5–7.5 ppm), cyclopentyl protons (~1.5–2.5 ppm)
    MS (ESI+) : [M+H]+^+ at m/z 264.2 (calculated)

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • HPLC Analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .
  • Storage Recommendations : Store under inert gas (N2_2/Ar) at -20°C to prevent amine oxidation .

Advanced Research Questions

Q. What strategies optimize the compound's biological activity through structural modifications?

  • Structure-Activity Relationship (SAR) :

  • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -F, -CF3_3) at the pyridinyl 4-position enhances binding to kinase targets .
  • Cyclopentyl Modifications : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) may improve lipophilicity and blood-brain barrier penetration .
    • Methodology :
  • Use Suzuki-Miyaura coupling to diversify the pyridinyl moiety .
  • Evaluate modifications via in vitro assays (e.g., IC50_{50} measurements against target enzymes) .

Q. How can contradictory data on the compound's pharmacokinetic properties be resolved?

  • Case Study : Discrepancies in oral bioavailability (e.g., 15% vs. 30% in rodent models) may arise from formulation differences (e.g., PEG vs. DMSO solubility enhancers).
  • Resolution Steps :

Standardize vehicle composition across studies .

Conduct comparative LC-MS/MS analyses to measure plasma concentrations under controlled conditions .

Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolism .

Q. What computational methods predict the compound's interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to pyrazole-targeted receptors (e.g., serotonin 5-HT3_{3}R) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
  • Key Parameters :

  • Binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .
  • Hydrogen-bond interactions with conserved residues (e.g., Asp134 in 5-HT3_{3}R) .

Q. How are regioselectivity challenges addressed during pyrazole ring synthesis?

  • Controlled Cyclization : Use microwave-assisted synthesis (100°C, 30 min) to favor the 1,3-disubstituted pyrazole isomer over 1,5-products .
  • Catalytic Optimization : Pd/C or CuI catalysts improve yield (>80%) and selectivity in cyclocondensation .
  • Analytical Validation : 1H^1H-1H^1H NOESY NMR confirms substitution patterns by correlating spatial proximity of cyclopentyl and pyridinyl groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays?

  • Potential Causes :

  • Variability in cell lines (e.g., HEK293 vs. HeLa) .
  • Assay interference from compound autofluorescence in MTT assays .
    • Mitigation :
  • Validate findings using orthogonal assays (e.g., ATP-based luminescence).
  • Pre-treat compounds with antioxidants (e.g., ascorbic acid) to reduce false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

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